2-Bromo-N-(4-cyanophenyl)acetamide
Description
2-Bromo-N-(4-cyanophenyl)acetamide is a brominated acetamide derivative featuring a cyanophenyl substituent. The compound is structurally characterized by a reactive bromine atom at the α-position of the acetamide group and a polar cyano group (-CN) at the para position of the phenyl ring.
Properties
CAS No. |
92767-14-1 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H7BrN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13) |
InChI Key |
HBEYZKYLFOCLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Bromo-N-(4-cyanophenyl)acetamide with derivatives differing in substituents, focusing on structural, synthetic, and biological properties.
Key Comparative Insights:
Substituent Effects on Reactivity and Applications :
- Electron-Withdrawing Groups (-CN, -Br, -F) : These enhance electrophilicity at the α-carbon, facilitating nucleophilic substitutions. For example, 2-Bromo-N-(4-bromophenyl)acetamide (dual Br substituents) showed high synthetic yield (91%) and anti-parasitic activity , while 2-Bromo-N-(4-fluorophenyl)acetamide may exhibit unique crystal packing due to halogen bonding .
- Electron-Donating Groups (-OCH₃, -CH₃) : These reduce electrophilicity but improve solubility. 2-Bromo-N-(4-methoxyphenyl)acetamide is a stable intermediate for further methoxy-group modifications .
Biological Activity Correlations: Thiazole- and thiophene-containing analogs (e.g., 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide) demonstrate antimycobacterial properties, suggesting that heterocyclic substituents enhance bioactivity . The cyano group in this compound may confer metabolic stability, making it valuable in drug design.
Structural and Crystallographic Differences :
- Bond-length variations in N-(4-bromophenyl)acetamide derivatives (e.g., C-Br: 1.8907 Å vs. 1.91 Å in related compounds) highlight subtle conformational changes influenced by substituents .
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